3 Pound feminine-Methoxy Puerarin
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Overview
Description
3 Pound feminine-Methoxy Puerarin is a derivative of puerarin, an isoflavone glycoside extracted from the root of Pueraria lobata (Willd.) Ohwi. This compound has gained attention due to its diverse pharmacological properties, including cardiovascular protection, neuroprotection, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3 Pound feminine-Methoxy Puerarin involves the methoxylation of puerarin. This process typically includes the use of methanol and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often employs high-performance counter-current chromatography (HPCCC) for the isolation and purification of the compound from Pueraria lobata extracts. The solvent system used in HPCCC includes hexane, ethyl acetate, n-butanol, ethanol, and water .
Chemical Reactions Analysis
Types of Reactions: 3 Pound feminine-Methoxy Puerarin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions may occur in the presence of halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in an organic solvent.
Major Products: The major products formed from these reactions include various methoxy derivatives and hydroxylated compounds .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its neuroprotective effects in models of cerebral ischemia.
Medicine: Investigated for its cardioprotective and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals
Mechanism of Action
The mechanism of action of 3 Pound feminine-Methoxy Puerarin involves multiple molecular targets and pathways:
Cardiovascular Protection: It enhances blood flow and reduces oxidative stress by modulating nitric oxide levels and inhibiting the activity of angiotensin-converting enzyme (ACE).
Neuroprotection: It reduces the formation of autophagosomes in the hippocampus, thereby protecting against cognitive decline.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and reduces the expression of inflammatory mediators.
Comparison with Similar Compounds
3 Pound feminine-Methoxy Puerarin is compared with other similar isoflavones, such as:
Puerarin: The parent compound, known for its wide range of pharmacological activities.
Daidzein: Another isoflavone with estrogenic and antioxidant properties.
Genistein: An isoflavone with anti-cancer and anti-inflammatory effects.
Uniqueness: this compound stands out due to its enhanced bioavailability and specific neuroprotective effects, which are not as prominent in other similar compounds .
Conclusion
This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique pharmacological properties and mechanisms of action make it a valuable subject for further research and development.
Properties
IUPAC Name |
7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-30-14-6-9(2-4-12(14)24)11-8-31-21-10(17(11)26)3-5-13(25)16(21)22-20(29)19(28)18(27)15(7-23)32-22/h2-6,8,15,18-20,22-25,27-29H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQUZVFMUSCUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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